molecular formula C11H12O2 B3366930 6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one CAS No. 1532-44-1

6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B3366930
CAS No.: 1532-44-1
M. Wt: 176.21 g/mol
InChI Key: WBJBMZIBUAYYPG-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature of 6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one

This compound belongs to the class of organic compounds known as tetralones, which are derivatives of tetralin. Its structure features a bicyclic system where a benzene (B151609) ring is fused to a cyclohexanone (B45756) ring. Specifically, this compound is characterized by a hydroxyl (-OH) group at the 6th position and a methyl (-CH3) group at the 5th position of the naphthalenone core.

The formal IUPAC name for this compound is 6-hydroxy-5-methyl-3,4-dihydro-1(2H)-naphthalenone. sigmaaldrich.com It is identified by the CAS Number 1532-44-1. sigmaaldrich.com The molecule has a linear formula of C11H12O2 and presents as a red solid in its physical form. sigmaaldrich.com

Identifier Value
IUPAC Name 6-hydroxy-5-methyl-3,4-dihydro-1(2H)-naphthalenone sigmaaldrich.com
CAS Number 1532-44-1 sigmaaldrich.com
Linear Formula C11H12O2 sigmaaldrich.com
Molecular Weight 176.22 g/mol
Physical Form Red Solid sigmaaldrich.com
InChI Key WBJBMZIBUAYYPG-UHFFFAOYSA-N sigmaaldrich.com

Historical Context and Evolution of Research on Dihydronaphthalenone Scaffolds

Dihydronaphthalenone scaffolds, more commonly known as tetralones, have long been recognized as crucial structural motifs in organic chemistry. nih.gov Historically, their significance stemmed from their role as key intermediates in the total synthesis of a wide array of natural products, including steroids and alkaloids. semanticscholar.orgresearchgate.net Early research focused on developing synthetic methodologies to access these bicyclic ketones, such as the Friedel-Crafts acylation followed by intramolecular cyclization. semanticscholar.org

Over time, the focus of research has evolved significantly. While their utility in synthesis remains a cornerstone of their importance, investigations have expanded to explore the intrinsic biological activities of the tetralone core itself. researchgate.net Medicinal chemists began to recognize the tetralone scaffold as a "pharmacophore"—a molecular framework responsible for a drug's pharmacological activity. nih.gov This shift led to the synthesis and evaluation of numerous tetralone derivatives for a broad spectrum of potential therapeutic applications, including antibacterial, antitumor, and central nervous system effects. nih.govresearchgate.net

Rationale for Current Academic Investigations into this compound

Current academic interest in this compound and its close analogs is driven by their potential as versatile building blocks for creating more complex molecules with specific biological functions. The substituents on the aromatic ring—in this case, the hydroxyl and methyl groups—are particularly important as they provide handles for further chemical modification and influence the molecule's electronic properties and interactions with biological targets.

For instance, the related compound 6-hydroxy-1-tetralone (B47845) is used as a starting material to synthesize chalcone-like analogs to investigate their inhibitory effects on enzymes like tyrosinase, which is relevant in medicine, cosmetics, and agriculture. nih.gov The hydroxyl group is crucial for this activity. Similarly, substituted tetralones are being explored for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurological disorders. nih.gov Research has shown that the position of substituents on the tetralone ring has a pronounced effect on the inhibitory potency. nih.gov Therefore, the specific substitution pattern of this compound makes it a valuable candidate for synthetic programs aimed at developing novel bioactive agents.

Scope and Objectives of Comprehensive Research on the Compound

The overarching goal of research involving this compound is to leverage its unique structure for the development of novel, functional molecules. The primary objectives can be summarized as follows:

Synthetic Utility: To explore and expand the use of this compound as a key intermediate in the synthesis of complex natural products and novel therapeutic agents. This includes developing new synthetic routes and reactions that utilize its specific functional groups.

Structure-Activity Relationship (SAR) Studies: To systematically synthesize a library of derivatives by modifying the core structure of this compound. The biological activities of these derivatives are then evaluated to understand how specific structural changes affect their potency and selectivity towards various biological targets, such as enzymes or receptors. nih.govnih.gov

Discovery of Novel Bioactivities: To screen the compound and its derivatives against a wide range of biological targets to identify new pharmacological activities. This includes investigating its potential as an anticancer, antimicrobial, or neuroprotective agent, building on the known bioactivities of the broader tetralone class. researchgate.net For example, research on similar scaffolds has led to the discovery of potent tyrosinase inhibitors, which could be developed into drugs for skin disorders or agents to prevent browning in food. nih.gov

Through these focused research efforts, the scientific community aims to unlock the full potential of the this compound scaffold, paving the way for new discoveries in both organic synthesis and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJBMZIBUAYYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCCC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 6 Hydroxy 5 Methyl 3,4 Dihydro 2h Naphthalen 1 One

Classical and Established Synthetic Routes

Traditional methods for constructing the 6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one scaffold rely on robust, well-documented reactions that have been fundamental to organic synthesis for decades.

Friedel-Crafts Acylation and Cyclization Approaches

The Friedel-Crafts reaction is a cornerstone for the synthesis of tetralone frameworks. nih.gov This approach is typically a multi-step sequence involving an initial acylation followed by an intramolecular cyclization to form the fused ring system.

The synthesis generally begins with an appropriately substituted aromatic precursor. An acylating agent, such as an acid chloride or anhydride (B1165640), is used in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to attach an acyl group to the aromatic ring. nih.gov This is followed by a reduction of the resulting ketone and subsequent intramolecular Friedel-Crafts cyclization, often promoted by a strong acid, to close the second ring and form the tetralone structure. The sequence ensures the correct placement of substituents on the aromatic ring. Traditional methods like Friedel-Crafts reactions can face limitations regarding regioselectivity and compatibility with certain functional groups. organic-chemistry.org

A representative pathway is outlined below:

Acylation: Reaction of a substituted aromatic compound with an acylating agent (e.g., succinic anhydride) via Friedel-Crafts acylation.

Reduction: The keto group from the acylation step is reduced to an alkyl group.

Cyclization: An intramolecular Friedel-Crafts reaction is induced to form the second, non-aromatic ring of the tetralone core.

Reduction of Related Naphthalenone Precursors

Another established strategy involves the chemical reduction of a more unsaturated or functionalized naphthalenone precursor. This method is contingent on the availability of a suitable starting naphthalenone which can be selectively reduced to the desired tetralone. For instance, a precursor with an additional double bond in the carbocyclic ring can be hydrogenated to yield the target 3,4-dihydro-2H-naphthalen-1-one structure.

Common reducing agents for such transformations include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to reduce carbon-carbon double bonds.

Metal Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used for the selective reduction of carbonyl groups, which may be a necessary step in a multi-stage synthesis from a different precursor. rsc.org The choice of reagent is critical to ensure that only the desired functional group is reduced while others, like the aromatic ring, remain intact.

Modern and Convergent Synthetic Approaches

Contemporary synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Modern approaches to synthesizing this compound reflect these priorities through the use of catalysis, multi-component reactions, and the application of green chemistry principles.

Catalytic Synthesis Methodologies

Modern syntheses increasingly employ catalytic methods to improve efficiency and reduce waste. Transition-metal catalysis, in particular, offers mild and highly selective routes to complex molecules. An iron(III)-catalyzed strategy has been developed for the synthesis of functionalized tetrahydronaphthalenes, which represents a significant advancement over classical methods. nih.gov

This approach utilizes an environmentally benign and inexpensive iron catalyst to facilitate the construction of the tetrahydronaphthalene core from simple aryl ketone precursors. nih.gov The reaction proceeds under mild conditions and is characterized by its operational simplicity. Mechanistic studies indicate that the transformation may proceed through reactive pyran intermediates that undergo an iron(III)-catalyzed Friedel-Crafts alkylation to afford the final tetrahydronaphthalene products in high yields. nih.gov

CatalystSubstrate TypeKey TransformationAdvantage
Iron(III) Chloride (FeCl₃)Aryl ketones with α-carbonyl substituentsIntramolecular Friedel-Crafts alkylationEnvironmentally benign catalyst, mild conditions, operational simplicity. nih.gov
Trifluoroacetic acid (TFA)Alkene precursorsIntramolecular Friedel-Crafts alkylationTransition-metal-free, effective for activating alkenes for cyclization. d-nb.info

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are advantageous due to their high atom, pot, and step economy, which minimizes waste and simplifies synthetic procedures. nih.gov

While a specific MCR for this compound is not prominently documented, the principles of MCRs can be applied to design a convergent synthesis. A hypothetical MCR could involve a cascade sequence, for example, combining an aromatic component, an aldehyde, and a nucleophile in a one-pot process that sequentially forms multiple bonds and rings. Such a strategy would begin with the condensation of reactants to form an intermediate that then undergoes an intramolecular cyclization, such as a Friedel-Crafts or Prins-type reaction, to build the tetralone skeleton. nih.govnih.gov

Green Chemistry Principles in Synthesis

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. firp-ula.org The synthesis of this compound can be made more sustainable by adhering to these principles.

Key Green Chemistry Principles in Synthesis:

PrincipleApplication in Synthesis
1. Prevention Designing syntheses to minimize waste production from the outset. greenchemistry-toolkit.org
2. Atom Economy Maximizing the incorporation of all materials used in the process into the final product. MCRs are a prime example of this. greenchemistry-toolkit.org
5. Safer Solvents & Auxiliaries Reducing or eliminating the use of volatile organic compounds in favor of greener alternatives like water or solvent-free conditions.
6. Design for Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption. semanticscholar.org
9. Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents, which are consumed in the reaction and generate more waste. firp-ula.org

The modern catalytic and multi-component strategies discussed previously align well with these principles. The use of an iron catalyst instead of stoichiometric Lewis acids improves the environmental profile of the synthesis. nih.gov Similarly, designing a convergent MCR would enhance atom economy and reduce the number of synthetic steps, thereby minimizing energy usage and waste generation. nih.gov

Asymmetric Synthesis and Stereochemical Control in Naphthalenone Formation

Achieving stereochemical control is paramount when synthesizing chiral molecules for biological applications. For naphthalenone derivatives, the focus is often on establishing chirality at specific carbon atoms. While direct asymmetric synthesis of this compound is not extensively documented, several established strategies for the broader class of tetralones can be applied to control its formation.

Metal-Catalyzed Asymmetric Synthesis: Transition-metal catalysis offers powerful methods for enantioselective synthesis. For instance, rhodium (Rh) and palladium (Pd) catalyzed reactions have been successfully employed to construct chiral 1-tetralone (B52770) scaffolds. One approach involves a sequence of Pd-catalyzed asymmetric 1,4-addition followed by a Rh-catalyzed C-C/C-H activation, which delivers 1-tetralones with a C4 quaternary stereocenter in high enantioselectivity. Another strategy utilizes ruthenium (Ru) catalysts, particularly oxo-tethered Ru complexes, to mediate asymmetric transfer hydrogenation of keto acids. This process, combined with dynamic kinetic resolution (DKR), allows for the creation of multiple stereocenters with a high degree of control.

Organocatalytic Approaches: Organocatalysis has emerged as a complementary strategy to metal catalysis. Chiral amines and their derivatives can be used to catalyze a range of asymmetric transformations. In the context of naphthalenone synthesis, organocatalysts can facilitate dearomative spirocyclization/oxa-Michael addition sequences to produce highly functionalized and polycyclic tetralones with excellent diastereo- and enantioselectivities. These reactions often proceed through chiral intermediates like vinylidene ortho-quinone methides.

Biocatalytic and Microbial Reductions: Biocatalysis presents an environmentally benign route to chiral compounds. The asymmetric reduction of the ketone in tetralones to produce chiral alcohols is a well-established transformation. Microorganisms such as Sporobolomyces pararoseus and Rhodotorula rubra have been used for the reduction of α- and β-tetralones. For example, reductions with R. rubra are highly enantioselective, yielding (S)-alcohols. Similarly, Lactobacillus paracasei has been employed as a whole-cell biocatalyst for the enantioselective reduction of 1-tetralone to (R)-1-tetralol with high yield and enantiopurity. These biocatalytic methods could be adapted to reduce the ketone of this compound stereoselectively after its initial synthesis.

Table 1: Strategies for Asymmetric Synthesis of Tetralone Cores

Methodology Catalyst/Reagent Type Key Transformation Stereochemical Outcome
Metal Catalysis Palladium (Pd), Rhodium (Rh) Asymmetric Conjugate Addition & C-C/C-H Activation Enantioselective formation of quaternary centers
Metal Catalysis Ruthenium (Ru) Asymmetric Transfer Hydrogenation & DKR High diastereo- and enantioselectivity
Organocatalysis Chiral Phosphoric Acids Dearomative Spirocyclization/Oxa-Michael Addition High diastereo- and enantioselectivity
Biocatalysis Microbial Reductases (e.g., from Rhodotorula rubra) Ketone Reduction Enantioselective formation of chiral alcohols

Functional Group Interconversion Strategies for Targeted Modifications

Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the targeted modification of a core structure like this compound. The two primary functional groups on this molecule, the phenolic hydroxyl group and the ketone, are amenable to a wide range of chemical transformations.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is a versatile handle for modification. Its acidity allows for easy deprotonation to form a phenoxide, which is a potent nucleophile.

Etherification: The phenoxide can react with various electrophiles, such as alkyl halides or tosylates, to form ethers. This is a common strategy to protect the hydroxyl group or to introduce new functionalities. For example, the related 6-hydroxy-1-tetralone (B47845) is used in the synthesis of 6-(3-(piperidin-1-yl)propoxy)-1-tetralone.

Esterification: Reaction with acyl chlorides or anhydrides converts the hydroxyl group into an ester, which can serve as a protecting group or modify the molecule's biological activity.

Demethylation: The parent compound can be synthesized from its corresponding methoxy (B1213986) derivative, 6-methoxy-5-methyl-3,4-dihydronaphthalen-1-one, via demethylation. This is a crucial FGI for accessing the free phenol (B47542).

Conversion to Amine: A notable transformation is the conversion of the hydroxyl group to an amino group. One sophisticated method involves a Smiles rearrangement. For instance, 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone can be converted to 6-amino-3,4-dihydro-1(2H)-naphthalenone in a one-pot, three-step process. orgsyn.org

Reactions of the Ketone Group: The carbonyl group of the naphthalenone is a classic electrophilic center, participating in numerous reactions.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). As discussed previously, this reduction can be performed asymmetrically to yield a specific stereoisomer.

Reductive Amination: The ketone can be converted directly to an amine through reaction with an amine in the presence of a reducing agent.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can replace the carbonyl oxygen with a carbon group, forming an alkene. This is a powerful carbon-carbon bond-forming reaction.

Enolate Formation and Alkylation: The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then be reacted with electrophiles, such as alkyl halides, to install substituents at the C2 position.

Table 2: Key Functional Group Interconversions

Starting Group Reagent(s) Product Group Reaction Type
Methoxy (-OCH₃) Demethylating Agent (e.g., BBr₃) Hydroxyl (-OH) Demethylation
Hydroxyl (-OH) Base, Alkyl Halide Ether (-OR) Williamson Ether Synthesis
Hydroxyl (-OH) NaOH, 2-Bromo-2-methylpropanamide, then rearrangement Amine (-NH₂) Smiles Rearrangement
Ketone (C=O) NaBH₄ or Asymmetric Reducing Agent Alcohol (-CHOH) Reduction
Ketone (C=O) Phosphonium Ylide Alkene (=CRR') Wittig Reaction

Synthetic Applications of this compound as a Precursor

The tetralone framework is a common structural motif in many biologically active compounds and serves as a crucial building block in the total synthesis of complex natural products and pharmaceuticals. This compound, with its specific substitution pattern, is a valuable precursor for a range of more elaborate molecules.

The closely related compound, 6-hydroxy-1-tetralone, is a documented precursor for various derivatives. It is used to synthesize 5-chloromethyl-6-hydroxy-3,4-dihydro-1(2H)-naphthalenone and 2-alkylamino-6-hydroxy-5-hydroxymethyl-1,2,3,4-tetrahydro-1-naphthalenols, demonstrating its utility in building more functionalized structures.

Furthermore, the methoxy-analogue, 6-methoxy-1-tetralone (B92454), is a well-known and critical intermediate in the pharmaceutical industry, particularly in the total synthesis of steroids. It serves as the A-ring precursor, which is then elaborated through multiple steps to construct the complex polycyclic core of steroid drugs like mifepristone (B1683876) and levonorgestrel. The presence of the methoxy group allows for further chemical manipulation during the synthetic sequence. By analogy, this compound provides a similar A-ring scaffold but with a different substitution pattern (a hydroxyl and a methyl group), making it a valuable starting material for creating novel steroid analogues or other complex polycyclic natural products. The hydroxyl group offers a direct handle for modification without a deprotection step, and the C5-methyl group introduces a specific structural feature that can influence the biological activity of the final target molecule.

Chemical Reactivity and Transformation Pathways of 6 Hydroxy 5 Methyl 3,4 Dihydro 2h Naphthalen 1 One

Electrophilic Aromatic Substitution Reactions on the Hydroxylated Naphthalene (B1677914) Ring

The aromatic ring of 6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating hydroxyl group and the moderately activating methyl group. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group.

The hydroxyl group is a powerful ortho-, para-director, significantly increasing the electron density at the C5 and C7 positions. The methyl group at C5 further activates the ring, although its directing effect is less pronounced than that of the hydroxyl group. Consequently, electrophilic attack is most likely to occur at the C7 position, which is para to the hydroxyl group and meta to the deactivating carbonyl group. The C5 position is sterically hindered by the adjacent methyl group.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed with high regioselectivity. For instance, nitration of similar 6-methoxy-1-tetralone (B92454) derivatives has been shown to yield a mixture of 5-nitro and 7-nitro isomers, with the ratio depending on the specific reaction conditions. materialsciencejournal.org Given the electronic properties of the hydroxyl and methyl groups in the target molecule, the 7-substituted product is anticipated to be the major isomer.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction TypeReagentsPredicted Major Product
NitrationHNO₃/H₂SO₄7-Nitro-6-hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one
BrominationBr₂/FeBr₃7-Bromo-6-hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one
Friedel-Crafts AcylationRCOCl/AlCl₃7-Acyl-6-hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one

Reactions at the Carbonyl Center (e.g., Nucleophilic Addition, Condensation)

Nucleophilic addition reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, are expected to proceed readily to form tertiary alcohols. The stereochemical outcome of these additions can be influenced by the steric bulk of the nucleophile and the substrate.

Condensation reactions with amines and their derivatives are also characteristic of this carbonyl group. For example, reaction with hydroxylamine (B1172632) would yield an oxime, while reaction with hydrazines would produce the corresponding hydrazone. These derivatives are often crystalline solids and can be useful for characterization purposes. Furthermore, the resulting oxime can undergo a Beckmann rearrangement to yield a lactam, a transformation that has been demonstrated for the oxime of the related 6-methoxy-1-tetralone.

Oxidation Reactions and Regioselective Transformations

The oxidation of this compound can proceed at several sites, including the phenolic hydroxyl group and the benzylic C4 position. The regioselectivity of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions.

Oxidation of the phenolic hydroxyl group can lead to the formation of a quinone-type structure. Reagents such as Fremy's salt (potassium nitrosodisulfonate) are known to selectively oxidize phenols to quinones.

Alternatively, the benzylic methylene (B1212753) group at C4 is susceptible to oxidation to a carbonyl group, which would result in the formation of a naphthalene-1,4-dione derivative. However, a more common transformation for tetralones is the dehydrogenation of the saturated ring to form the corresponding naphthol. This aromatization can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Reduction Reactions and Chemoselectivity of Functional Groups

The reduction of this compound offers interesting possibilities for chemoselectivity, as both the carbonyl group and the aromatic ring can be reduced under different conditions.

Selective reduction of the carbonyl group to a secondary alcohol can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). This transformation yields 6-hydroxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

More forcing reduction conditions, such as the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reductions, will deoxygenate the carbonyl group completely to a methylene group, affording 6-hydroxy-5-methyl-1,2,3,4-tetrahydronaphthalene.

Catalytic hydrogenation with a heterogeneous catalyst like palladium on carbon (Pd/C) can also be employed. Under milder conditions, this method can selectively reduce the carbonyl group. At higher pressures and temperatures, or with more active catalysts like rhodium on alumina, the aromatic ring can also be reduced.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for further functionalization through various derivatization reactions. These reactions can be used to protect the hydroxyl group, to modify the electronic properties of the aromatic ring, or to introduce new functional groups for further synthetic transformations.

Common derivatization reactions include ether and ester formation. Etherification can be achieved via the Williamson ether synthesis, where the phenoxide, formed by treating the starting material with a base like sodium hydride, is reacted with an alkyl halide. Esterification is typically carried out by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base such as pyridine.

The phenolic hydroxyl group can also be converted to other functional groups. For instance, it can be transformed into a triflate group (-OTf), which is an excellent leaving group for subsequent cross-coupling reactions. Additionally, the Bucherer reaction or related methodologies can be employed to convert the hydroxyl group into an amino group. orgsyn.org

Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group

Reaction TypeReagentsProduct Functional Group
EtherificationAlkyl halide, Base (e.g., NaH, K₂CO₃)Ether (-OR)
EsterificationAcyl chloride or Acid anhydride, Base (e.g., Pyridine)Ester (-OCOR)
TriflationTriflic anhydride, Base (e.g., Pyridine)Triflate (-OTf)
Conversion to AmineBucherer reaction (NaHSO₃, NH₃)Amine (-NH₂)

Rearrangement and Ring Transformation Studies

The structural framework of this compound and its derivatives can undergo various rearrangement and ring transformation reactions, leading to the formation of novel carbocyclic and heterocyclic systems.

As mentioned previously, the oxime derivative of the carbonyl group can undergo a Beckmann rearrangement. Under acidic conditions, the oxime of this compound would be expected to rearrange to form a seven-membered lactam. The regioselectivity of this rearrangement is determined by which group anti-periplanar to the hydroxyl group on the nitrogen atom migrates.

Another potential rearrangement is the Fries rearrangement of an ester derivative of the phenolic hydroxyl group. Treatment of the acetate (B1210297) ester, for example, with a Lewis acid could lead to the migration of the acetyl group from the oxygen to the aromatic ring, likely at the C7 position, to form a hydroxy-ketone.

Furthermore, the dihydronaphthalene ring system itself can be a precursor for more complex polycyclic structures through annulation reactions. For example, Robinson annulation or similar strategies could be employed to build an additional ring onto the existing framework.

Derivatives and Analogs: Synthesis and Structural Diversification

Synthesis of Substituted 6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one Analogs

The synthesis of substituted analogs of the parent naphthalenone can be achieved through various established organic chemistry methodologies. The reactivity of the aromatic ring, the phenolic hydroxyl group, and the ketone functionality all provide handles for chemical modification.

One common approach involves the electrophilic substitution on the electron-rich aromatic ring to introduce new functional groups. Another key strategy is the modification of the hydroxyl group. For instance, the synthesis of related 5-hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one involves the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether. nih.gov This protecting group strategy allows for subsequent reactions to be carried out on other parts of the molecule without affecting the hydroxyl group, which can then be deprotected using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov

Furthermore, cascade cyclization reactions catalyzed by Lewis acids represent a powerful method for constructing the dihydronaphthalene core with various substitutions. nih.gov For example, 3,4-dihydronaphthalene derivatives can be synthesized from 4-aryl alkynes, where different electrophilic reagents can trigger the cyclization and incorporate diverse functional groups into the final product. nih.gov The intramolecular Heck reaction is another documented method for creating the dihydronaphthalene skeleton, which can be adapted for the synthesis of specific analogs. nih.gov These established synthetic routes provide a toolbox for creating a library of substituted this compound analogs for further investigation.

Formation of Chalcone-like Derivatives

A significant class of derivatives synthesized from the naphthalenone core are chalcone-like compounds, which are α,β-unsaturated ketones. These are typically prepared via a base- or acid-catalyzed aldol (B89426) condensation reaction, often a Claisen-Schmidt condensation, between the ketone (this compound) and various substituted benzaldehydes. nih.govrasayanjournal.co.in

The reaction involves the enolate of the naphthalenone attacking the carbonyl carbon of the aldehyde, followed by dehydration to yield the benzylidene-dihydronaphthalenone product. A variety of these derivatives have been synthesized by stirring the 6-hydroxy tetralone with a corresponding aldehyde in refluxing ethanol, using p-toluenesulfonic acid (PTSA) as a catalyst. nih.gov The substitutions on the benzaldehyde (B42025) component significantly influence the properties of the resulting chalcone. For example, a series of ten benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids were synthesized and studied for their potential as tyrosinase inhibitors. nih.gov

One of the most potent compounds from this series was 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, which demonstrated significant inhibitory activity. nih.gov The synthesis of similar methoxy-substituted tetralone-based chalcones has also been achieved using 10% sodium hydroxide (B78521) solution in ethanol. rasayanjournal.co.in

Below is a table summarizing the synthesis of various chalcone-like derivatives from 6-hydroxy-tetralone and substituted benzaldehydes.

Compound IDSubstituent on BenzaldehydeYield (%)Melting Point (°C)
C2 3,4,5-trimethoxy52%192-195
C1 3,4-dimethoxy71%201-204
TMMD 3,4,5-trimethoxy90%115
HMMD 3-hydroxy-4-methoxy86%120

Data sourced from multiple studies for illustrative purposes of derivatives from the parent 6-hydroxy-tetralone scaffold. nih.govrasayanjournal.co.in

Heterocyclic Annulation and Scaffold Modifications

The this compound scaffold is a valuable starting material for the synthesis of more complex, fused heterocyclic systems through annulation reactions. These modifications can dramatically alter the molecule's three-dimensional shape and chemical properties.

One such modification involves using the core structure to build new heterocyclic rings. For instance, a common strategy in medicinal chemistry is the synthesis of indazole derivatives. This can be achieved by reacting a diketone precursor, which can be derived from the naphthalenone, with hydrazine (B178648) hydrate. jmchemsci.com This reaction sequence constructs a pyrazole (B372694) ring fused to the existing carbocyclic framework, leading to a tetracyclic system. jmchemsci.com

Another example of heterocyclic annulation is the synthesis of dihydronaphthofurans. rsc.org These can be prepared from naphthol precursors (like the title compound) through reactions such as Claisen rearrangement of allyl naphthyl ethers or by reacting the naphthol with reagents like ethyl 2,3-dibromopropanoate. rsc.org Such reactions create a furan (B31954) ring fused to the naphthalene (B1677914) core, resulting in a new heterocyclic scaffold. These strategies demonstrate the utility of the dihydronaphthalenone skeleton as a building block for diverse and complex molecular architectures. jmchemsci.comrsc.org

Preparation of Chiral Derivatives and Enantiomeric Studies

When substitutions are introduced that create a stereocenter, the resulting derivatives can exist as enantiomers. The preparation of enantiomerically pure compounds is often crucial, as different enantiomers can have distinct biological activities. Chiral derivatives of the naphthalenone scaffold can be prepared either by asymmetric synthesis, where the stereocenter is created with a preference for one enantiomer, or by resolving a racemic mixture.

Once synthesized, the separation and analysis of these enantiomers are critical. Capillary electrophoresis (CE) is a powerful technique for this purpose. mdpi.com In this method, a chiral selector is added to the background electrolyte. The chiral selector interacts diastereomerically with the two enantiomers, leading to different electrophoretic mobilities and allowing for their separation. mdpi.com Sulfated cyclodextrins, such as sulfobutyl ether-β-cyclodextrin, are commonly used as chiral selectors for a wide range of compounds. mdpi.com

For example, in a study on the related 5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole, enantiomeric differentiation was successfully achieved using capillary electrophoresis with sulfobutyl ether-β-cyclodextrin as the chiral selector. mdpi.com The differential interaction and affinity of each enantiomer with the cyclodextrin (B1172386) cavity formed the basis for their separation. mdpi.com Similar methodologies can be applied to chiral derivatives of this compound to isolate and study individual enantiomers.

Theoretical and Computational Investigations

Electronic Structure Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one, DFT calculations can elucidate a variety of electronic properties that are crucial for understanding its reactivity and interactions.

DFT studies would typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a range of electronic properties can be calculated. These properties are instrumental in understanding the molecule's behavior in chemical reactions.

Key Electronic Properties Investigated by DFT:

PropertyDescriptionRelevance to this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap generally indicates higher chemical reactivity. For this compound, the gap would influence its susceptibility to electrophilic and nucleophilic attack.
Electron Density Distribution Maps out the probability of finding an electron in different regions of the molecule.Reveals the electron-rich and electron-poor areas, indicating likely sites for chemical reactions. The hydroxyl and carbonyl groups are expected to be key regions of interest.
Molecular Electrostatic Potential (MEP) Visualizes the electrostatic potential on the surface of the molecule.Identifies positive and negative regions, which are crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological targets.
Mulliken and Natural Bond Orbital (NBO) Charges Assigns partial charges to each atom in the molecule.Provides a quantitative measure of the charge distribution, helping to predict how the molecule will interact with other polar molecules or ions.

For instance, DFT calculations on similar quinoline (B57606) derivatives have been used to analyze their structural and electronic properties, providing insights into their potential as drug candidates. nih.gov Such studies on this compound would be invaluable in predicting its chemical behavior and designing new applications. The dispersion-corrected DFT approximation (B3LYP-D3) has been effectively used to determine binding energies and electronic properties in supramolecular complexes, a technique that could be applied to understand the interactions of this naphthalenone derivative. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and chemical reactivity. Conformational analysis of this compound would aim to identify the most stable conformations and the energy barriers between them.

Molecular Dynamics (MD) simulations are a computational method that simulates the movement of atoms and molecules over time. mdpi.com These simulations can provide a dynamic picture of the conformational landscape of this compound, revealing how it behaves in different environments, such as in solution. mdpi.com MD simulations are particularly useful for understanding the flexibility of the molecule and how it might adapt its shape to bind to a biological target. nih.gov

A computational investigation into the conformational landscape of tetralin and its derivatives, for example, revealed how substitution patterns influence the preferred conformations. researchgate.net Similar studies on this compound would clarify how the hydroxyl and methyl groups affect the puckering of the dihydro-naphthalenone ring system. The application of MD simulations in the analysis of cyclodextrin (B1172386) complexes showcases how this technique can provide detailed information on the structure and properties of host-guest systems. researchgate.net

Prediction of Spectroscopic Parameters and Spectral Interpretation Methodologies

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule and to aid in the interpretation of its spectra.

Predicted Spectroscopic Data:

Spectroscopy TypePredicted ParametersMethodologies
Infrared (IR) Vibrational frequencies and intensities.DFT calculations can predict the IR spectrum, helping to assign specific peaks to the vibrations of different functional groups, such as the C=O stretch of the ketone and the O-H stretch of the hydroxyl group. nih.gov
Nuclear Magnetic Resonance (NMR) Chemical shifts (¹H and ¹³C).The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict NMR chemical shifts with good accuracy, aiding in the structural elucidation of the molecule. nih.govmdpi.com
Ultraviolet-Visible (UV-Vis) Electronic transition energies and oscillator strengths.Time-dependent DFT (TD-DFT) is used to predict the UV-Vis spectrum, which provides information about the electronic structure and conjugation within the molecule. nih.govnih.gov

For example, DFT and TD-DFT calculations have been successfully used to predict and interpret the spectroscopic properties of various organic molecules, showing good agreement with experimental results. nih.gov Applying these methodologies to this compound would provide a theoretical basis for its spectroscopic characterization.

Mechanistic Insights into Reaction Pathways via Computational Modeling

For this compound, computational modeling could be used to study a variety of reactions, such as its synthesis, oxidation, or reactions at its functional groups. For example, understanding the mechanism of a diastereoselective assembly of tetralone derivatives can be aided by computational analysis. acs.org DFT calculations have been employed to investigate reaction mechanisms and selectivity in various organic reactions, demonstrating the utility of these methods. researchgate.net

Structure-Activity Relationship (SAR) Studies for Chemical Reactivity and Interactions

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity or chemical reactivity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate structural descriptors with activity. nih.gov

For this compound and its derivatives, QSAR studies could be used to predict their activity for a specific biological target. For instance, a QSAR model was developed for 4-hydroxy-α-tetralone analogs to predict their anti-inflammatory activity. researchgate.net This study successfully used a non-linear model based on an artificial neural network to establish a relationship between the structure and the inhibition of tumor necrosis factor-alpha (TNF-α). researchgate.net Such an approach could be applied to derivatives of this compound to guide the design of new compounds with enhanced activity. Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights into the structural requirements for activity. rsc.orgmdpi.com

Molecular Docking and Binding Interaction Studies (focused on chemical interactions with defined molecular targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a small molecule, such as this compound, might bind to a specific protein target. rasayanjournal.co.in

Docking studies can provide valuable information about the binding mode, binding affinity, and the key interactions between the ligand and the protein. nih.gov For example, a molecular docking study of 4-hydroxy-α-tetralone virtual derivatives showed similar binding affinity to the standard drug Diclofenac. researchgate.net In another study, docking was used to investigate the interactions of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin, revealing that the ligands preferentially inserted into the hydrophobic cavities of the protein. researchgate.net

These studies typically involve identifying the binding site on the target protein and then using a scoring function to rank the different possible binding poses of the ligand. The results can reveal important interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net

Advanced Analytical Methodologies for Compound Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen frameworks.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Tetralone Derivatives

Compound Proton/Carbon Chemical Shift (ppm)
6-Methoxy-1-tetralone (B92454) Aromatic CH 6.66-7.98
Aliphatic CH₂ 2.11-2.93
Methoxy (B1213986) CH₃ 3.84
6-Methyl-1-tetralone Aromatic CH 7.05-7.85
Aliphatic CH₂ 2.10-2.90
Methyl CH₃ 2.35

Note: This table is interactive and provides a generalized view of chemical shifts for related compounds.

Multi-dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For a compound like 6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one, COSY would show correlations between adjacent aliphatic protons in the cyclohexanone (B45756) ring and between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. It would definitively link each proton signal to its corresponding carbon signal, for example, identifying the carbon atom to which the methyl group is attached.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and hydrogen atoms. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For the target compound, HMBC would show correlations from the methyl protons to the aromatic ring carbons and from the aliphatic protons to the carbonyl carbon.

Solid-State NMR for Crystalline Structures

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. For a crystalline compound like this compound, ssNMR could provide insights into its crystal packing, polymorphism, and the conformation of the molecule in the solid state. Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and improve spectral resolution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₂O₂), the expected exact mass would be calculated and compared to the experimentally determined mass. HRMS can readily distinguish between compounds with the same nominal mass but different elemental compositions.

Table 2: Exact Mass Information for Related Naphthalenone Compounds

Compound Formula Calculated Exact Mass (m/z)
6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone C₁₀H₁₀O₂ 162.0681
6-Methyl-3,4-dihydro-2H-naphthalen-1-one C₁₁H₁₂O 160.0888

Note: This table is interactive and showcases the precision of HRMS in determining molecular formulas.

Vibrational Spectroscopy (FTIR, Raman) Methodologies

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy : In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured. For this compound, characteristic absorption bands would be expected for the hydroxyl (O-H) group (typically a broad band around 3200-3600 cm⁻¹), the carbonyl (C=O) group of the ketone (a sharp band around 1650-1700 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic parts (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman is often better for non-polar bonds. For the target compound, Raman spectroscopy would also be expected to show characteristic peaks for the aromatic ring and the carbonyl group.

Table 3: General FTIR and Raman Vibrational Frequencies for Key Functional Groups in Naphthalenones

Functional Group FTIR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H Stretch (Phenolic) 3200-3600 (broad) Typically weak
C=O Stretch (Ketone) 1650-1700 (strong) 1650-1700 (strong)
Aromatic C=C Stretch 1450-1600 (variable) 1450-1600 (strong)
Aliphatic C-H Stretch 2850-2960 (medium) 2850-2960 (medium)
Aromatic C-H Stretch 3000-3100 (medium) 3000-3100 (strong)

Note: This table is interactive and provides typical frequency ranges for the indicated functional groups.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal evidence of its absolute and relative stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the precise mapping of atomic positions within the crystal lattice.

For this compound, obtaining a suitable single crystal is the first and often most challenging step. Crystallization can be attempted from various solvents or solvent mixtures, employing techniques such as slow evaporation, vapor diffusion, or cooling. Once a high-quality crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.

Illustrative Crystallographic Data for this compound:

ParameterIllustrative Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)12.678
α (°)90
β (°)90
γ (°)90
Volume (ų)1104.5
Z4
Calculated Density (g/cm³)1.328
R-factor (%)4.2

Chromatographic Separation and Purification Techniques

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures or natural extracts, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of compounds. The development of a robust HPLC method for this compound would involve the systematic optimization of several parameters to achieve good resolution, peak shape, and sensitivity.

A reversed-phase HPLC method is commonly employed for compounds of similar polarity. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The addition of a small amount of acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.

Method development would entail a systematic study of:

Column Chemistry: Testing different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity.

Mobile Phase Composition: Optimizing the ratio of organic solvent to water to achieve the desired retention time and separation from impurities. This can be done using either an isocratic (constant composition) or gradient (varying composition) elution.

Flow Rate: Adjusting the flow rate to balance analysis time and separation efficiency.

Column Temperature: Controlling the column temperature to improve peak symmetry and reproducibility.

Detection Wavelength: Selecting an optimal UV wavelength for detection, likely corresponding to the compound's absorbance maximum, to ensure high sensitivity.

Illustrative HPLC Method Parameters:

ParameterIllustrative Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient30% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL
Retention TimeApprox. 8.5 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is often necessary to increase its volatility and thermal stability, particularly due to the presence of the polar hydroxyl group. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether.

The GC method would involve injecting the derivatized sample into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column, typically coated with a nonpolar or medium-polarity stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase.

As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unambiguous identification.

Illustrative GC-MS Method Parameters for TMS-Derivatized Compound:

ParameterIllustrative Condition
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium, 1.2 mL/min
Inlet Temperature250 °C
Oven Program100 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS IonizationElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-500
Retention TimeApprox. 15.2 minutes

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment

For chiral molecules like this compound, which may exist as enantiomers, chiroptical spectroscopic techniques are essential for determining the absolute configuration in the absence of a single crystal for X-ray analysis. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for this purpose.

These techniques measure the differential absorption (ECD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.

The modern approach to stereochemical assignment using chiroptical spectroscopy involves a comparison of the experimentally measured spectrum with the theoretically calculated spectrum for each possible enantiomer. This computational approach typically involves:

Conformational Search: Identifying all low-energy conformers of the molecule using molecular mechanics or quantum chemical methods.

Quantum Chemical Calculations: For each significant conformer, the ECD or ORD spectrum is calculated using time-dependent density functional theory (TD-DFT).

Spectral Averaging: The calculated spectra of the individual conformers are Boltzmann-averaged to generate the final theoretical spectrum for each enantiomer.

Comparison: The experimental spectrum is then compared to the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the confident assignment of the absolute configuration.

The chromophores present in this compound, namely the substituted benzene (B151609) ring and the α,β-unsaturated ketone, would give rise to characteristic Cotton effects in the ECD spectrum, making this technique particularly well-suited for its stereochemical elucidation.

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

While the tetralone framework is a valuable scaffold in organic synthesis, specific examples detailing the use of 6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one as a building block for more complex molecules are not extensively documented in peer-reviewed literature. The related compound, 6-hydroxy-1-tetralone (B47845), is known to be used in the synthesis of various derivatives, including aminotetralin and phenethylamine (B48288) analogs, but parallel applications for the 5-methyl variant are not specifically described.

Precursor in Natural Product Synthesis

The aryltetralin lignan (B3055560) framework is a key structural motif in many natural products, such as podophyllotoxin. ijacskros.comresearchgate.net Synthetic routes to these types of compounds often employ tetralone intermediates. ijacskros.comresearchgate.net However, there is no specific information available that documents the use of this compound as a direct precursor in the total synthesis of a known natural product.

Development of Ligands for Catalytic Processes

Information regarding the application of this compound in the development of ligands for catalytic processes is not available in the surveyed literature.

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules that self-assemble through non-covalent interactions. nih.govlongdom.orgtaylorandfrancis.com While this is a broad and active area of research, there are no specific studies focused on the self-assembly properties or supramolecular chemistry of this compound.

Mechanistic Studies of Key Reactions Involving 6 Hydroxy 5 Methyl 3,4 Dihydro 2h Naphthalen 1 One

Significance As a Model Compound and Contribution to Fundamental Organic Chemistry

Insights into Reactivity Patterns of Dihydronaphthalenones

The structure of 6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one is particularly instructive for understanding the reactivity patterns of the dihydronaphthalenone class of compounds. The reactivity can be considered at three main sites: the aromatic ring, the carbonyl group, and the α-methylene group.

The aromatic ring is activated towards electrophilic aromatic substitution (EAS) by the presence of the hydroxyl (-OH) and methyl (-CH₃) groups. Both are electron-donating groups, which increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. The directing effects of these substituents are a key area of study. The hydroxyl group is a strong activating group and is ortho, para-directing. The methyl group is a weaker activating group and is also ortho, para-directing. The positions of these groups in this compound (at C6 and C5, respectively) create a specific pattern of activation on the aromatic ring, influencing the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

The carbonyl group at the C1 position is susceptible to nucleophilic attack. The electron-donating nature of the hydroxyl and methyl groups on the aromatic ring can slightly modulate the electrophilicity of the carbonyl carbon. This makes the compound a useful model for studying the influence of remote substituents on the reactivity of the carbonyl group in addition reactions, such as Grignard reactions and reductions.

Furthermore, the methylene (B1212753) group at the C2 position, being α to the carbonyl group, possesses acidic protons. This allows for enolate formation under basic conditions, making it a site for a variety of reactions, including alkylations, aldol (B89426) condensations, and halogenations. The rigid conformational structure of the dihydronaphthalenone ring system provides a stereochemical framework to study the selectivity of these reactions.

Predicted Reactivity of this compound
Reaction TypeReactive SiteInfluence of Substituents (-OH and -CH₃)Expected Outcome
Electrophilic Aromatic SubstitutionAromatic Ring (C7 and C8)Strong activation and ortho, para-directing effects.Substitution primarily at the C7 position due to steric hindrance at C8.
Nucleophilic AdditionCarbonyl Carbon (C1)Slight modulation of electrophilicity.Formation of alcohols with stereochemical considerations.
Enolate Formationα-Methylene Group (C2)Facilitates deprotonation.A versatile intermediate for C-C bond formation.

Contribution to the Development of Novel Synthetic Methodologies

The dihydronaphthalenone scaffold, exemplified by this compound, is a key building block in the synthesis of a wide array of more complex molecules. Its utility in the development of novel synthetic methodologies is significant.

One area of contribution is in the synthesis of heterocyclic compounds. The presence of the ketone and the reactive α-methylene group allows for condensation reactions with various binucleophiles to construct fused heterocyclic rings. For example, reactions with hydrazines can yield pyrazole (B372694) derivatives, while reactions with amidines can lead to pyrimidine-fused systems. These methodologies are crucial for the generation of compound libraries for drug discovery.

Furthermore, substituted tetralones are valuable precursors in the total synthesis of natural products and their analogs. The ability to functionalize both the aromatic and the aliphatic rings allows for the stepwise construction of complex polycyclic systems. For instance, the dihydronaphthalenone core can serve as a starting point for the synthesis of steroids, alkaloids, and lignans. Methodologies such as intramolecular cyclizations and rearrangement reactions involving tetralone derivatives have been developed to access these intricate molecular architectures.

The development of stereoselective reactions is another area where this model compound is of importance. The rigid conformation of the six-membered aliphatic ring allows for the study and development of new methods for controlling stereochemistry in reactions at the C1 and C2 positions. This has led to advancements in asymmetric synthesis, providing access to enantiomerically pure compounds with potential biological activity.

Synthetic Applications of the Dihydronaphthalenone Scaffold
Synthetic TargetKey Reaction TypeRole of the Dihydronaphthalenone Core
Fused Heterocycles (e.g., Pyrazoles, Pyrimidines)Condensation ReactionsProvides the carbonyl and α-methylene functionalities for ring formation.
Natural Product Analogs (e.g., Steroids, Lignans)Multi-step Synthesis, CyclizationsServes as a foundational bicyclic building block.
Chiral Alcohols and AminesAsymmetric Reduction/Reductive AminationA prochiral ketone for developing stereoselective methods.

Understanding Structure-Reactivity Relationships in Polycyclic Systems

The study of this compound provides valuable insights into the fundamental principles of structure-reactivity relationships in polycyclic aromatic systems. The defined and relatively rigid structure of this molecule allows for a more straightforward interpretation of the effects of substituents on reactivity compared to more flexible acyclic or monocyclic systems.

The electronic effects of the hydroxyl and methyl groups can be systematically studied. By comparing the reactivity of this compound with that of unsubstituted dihydronaphthalenone or isomers with different substitution patterns, the activating and directing effects of these groups can be quantified. Such studies contribute to the broader understanding of how electron density is transmitted through the fused ring system, affecting both the aromatic and aliphatic portions of the molecule.

Computational chemistry has become an invaluable tool in elucidating these relationships. Theoretical calculations on model compounds like this compound can provide detailed information about electron distribution, orbital energies (such as HOMO and LUMO), and the transition states of various reactions. These computational studies, when correlated with experimental results, offer a powerful approach to understanding and predicting chemical reactivity. For example, calculated electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, predicting the sites of electrophilic and nucleophilic attack.

The steric environment of the dihydronaphthalenone core also plays a crucial role in its reactivity. The fusion of the two rings creates distinct steric environments around the different reactive sites. For instance, the approach of a bulky reagent to the carbonyl group or the aromatic ring can be sterically hindered. Studying these steric effects in a well-defined system like this compound helps in the development of predictive models for reactivity in other complex polycyclic molecules.

Structure-Reactivity Insights from this compound
Structural FeatureInfluence on ReactivityConcept Illustrated
Fused Bicyclic SystemRigid conformation, defined steric environment.Stereoelectronic effects in polycyclic systems.
Hydroxyl and Methyl GroupsElectron donation, directing effects.Substituent effects on aromatic reactivity.
Conjugated SystemTransmission of electronic effects between rings.Long-range electronic communication.

Future Research Directions and Emerging Paradigms

Exploration of More Sustainable and Green Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. chemistryjournals.net For a compound like 6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one, future research will likely pivot from traditional multi-step syntheses, which can involve harsh reagents, towards more sustainable and atom-economical alternatives. rsc.orgsemanticscholar.org

Key areas of exploration include:

Photocatalysis: Visible-light-driven photocatalysis offers a powerful tool for constructing tetralone scaffolds under mild, metal-free conditions. nih.gov Research into photoredox [4+2] cycloadditions or photocatalytic cyclization of styrenes using green oxidants like molecular oxygen could provide direct and efficient pathways to the tetralone core. rsc.orgresearchgate.net

Biocatalysis: The use of enzymes in organic synthesis is expanding, offering high selectivity and operation under environmentally friendly conditions. nih.gov Future studies could explore engineered enzymes to catalyze key bond-forming reactions in the synthesis of the target molecule, potentially enabling enantioselective production.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. at.uanih.govyoutube.com Developing a microwave-assisted protocol for the intramolecular Friedel-Crafts acylation step, a common method for creating the tetralone ring, could significantly improve the process's efficiency and environmental footprint. organic-chemistry.orgresearchgate.net

Greener Reaction Media: A shift away from chlorinated hydrocarbon solvents towards greener alternatives like water, ionic liquids, or supercritical fluids is a key tenet of green chemistry. chemistryjournals.net Research into performing the synthesis in such media would reduce the generation of toxic waste. nih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Tetralones
ParameterConventional Methods (e.g., Friedel-Crafts)Potential Green Alternatives
CatalystLewis acids (e.g., AlCl3), mineral acidsPhotocatalysts (organic dyes), Biocatalysts (enzymes)
Energy SourceConventional heating (oil baths)Visible light, Microwave irradiation
SolventsChlorinated hydrocarbonsWater, ionic liquids, supercritical fluids
ByproductsStoichiometric inorganic saltsMinimal, often recyclable catalysts

Discovery of Unprecedented Reactivity and Transformation Pathways

The inherent reactivity of the tetralone scaffold, characterized by its ketone functionality and reactive α-methylene group, provides a rich platform for discovering novel chemical transformations. wikipedia.org Future research is expected to move beyond known reactions to uncover unprecedented pathways for functionalizing this compound.

Potential avenues for discovery include:

Dual Catalysis Systems: Combining photocatalysis with organocatalysis, transition metal catalysis, or biocatalysis can enable reactions that are not possible with a single catalyst system. nih.govacs.org Such dual strategies could be used to activate the tetralone core in new ways, leading to the stereoselective installation of complex functional groups.

Interrupted Vilsmeier-Haack Reactions: Recent studies have shown that tetralones can undergo programmable deoxychlorination/aromatization via an interrupted Vilsmeier-Haack reaction to produce valuable 1-chloronaphthalene (B1664548) derivatives. acs.org Exploring this reactivity with the subject compound could yield novel halogenated naphthalenes, which are important building blocks in medicinal and materials chemistry.

C-H Activation: Direct functionalization of the aromatic C-H bonds on the benzene (B151609) ring would represent a highly atom-economical approach to creating derivatives. Future work may focus on developing regioselective C-H activation protocols catalyzed by transition metals to append new substituents without the need for pre-functionalized starting materials.

Design and Synthesis of Advanced Functional Materials with Tunable Properties

While tetralone derivatives are known intermediates for pharmaceuticals and agrochemicals, their potential as core components of advanced functional materials is an emerging area of research. wikipedia.orgresearchgate.net The specific substitution pattern of this compound makes it an attractive building block for materials with tailored properties.

Future directions include:

Bioactive Polymers: Tetralone derivatives have shown promise as inhibitors of biological targets like macrophage migration inhibitory factor (MIF) and monoamine oxidase (MAO), and in contexts such as Alzheimer's disease treatment. nih.govnih.govnih.gov Incorporating the 6-hydroxy-5-methyltetralone moiety into polymer backbones or as pendant groups could lead to the development of novel biomaterials or drug-delivery systems.

Organic Electronics: The fused aromatic system of the naphthalene (B1677914) core is a common feature in organic semiconductors. By chemically modifying the tetralone—for instance, through aromatization and extension of the conjugated π-system—it may be possible to design novel materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Integration with Automation and Flow Chemistry Platforms

The transition from traditional batch synthesis to automated continuous flow processes is revolutionizing the production of fine chemicals and pharmaceuticals. nih.govscielo.bracs.org Adapting the synthesis of this compound to these platforms is a key direction for future research, promising enhanced safety, efficiency, and scalability. scielo.brnih.gov

Key aspects of this integration are:

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multi-step reaction sequences, where the output of one reactor flows directly into the next without manual isolation of intermediates. scielo.br A future goal would be to design a fully continuous, multi-step synthesis of the target compound.

Process Analytical Technology (PAT): Integrating in-line analytical techniques (e.g., IR, UV-Vis, NMR) into a flow setup allows for real-time monitoring and optimization of reaction parameters, leading to higher yields and purity.

Enhanced Safety: Flow reactors operate with small volumes at any given time, which significantly mitigates the risks associated with highly exothermic reactions or the handling of hazardous intermediates. nih.gov This is particularly relevant for steps like nitration or other electrophilic aromatic substitutions.

Table 2: Advantages of Flow Chemistry for Synthesizing Tetralone Derivatives
FeatureBenefit in Tetralone Synthesis
Superior Heat TransferPrecise temperature control for exothermic steps like Friedel-Crafts acylation.
Rapid MixingImproved reaction rates and selectivity.
AutomationHigh reproducibility and reduced manual error.
ScalabilityEasier scale-up from lab to production by running the system for longer.
SafetySmall reaction volumes minimize hazards.

Expansion of Computational Models for Predictive Organic Chemistry

Computational chemistry is an increasingly powerful tool for predicting reaction outcomes, elucidating mechanisms, and designing novel molecules. For this compound, both quantum mechanical methods and machine learning offer exciting prospects.

Future research will likely leverage:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the tetralone and its derivatives. researchgate.netmdpi.com This allows for the prediction of reactivity, the rationalization of reaction mechanisms, and the calculation of spectroscopic properties (e.g., NMR, IR, UV-Vis), which can aid in characterization. ssrn.comnih.govresearchgate.net

Machine Learning (ML) and AI: The application of machine learning to chemistry is a rapidly growing field. nih.govbeilstein-journals.org By training neural networks on large datasets of chemical reactions, AI models can predict suitable reaction conditions (catalysts, solvents, temperature) for a given transformation. acs.orgrjptonline.org Future models could be specifically trained on reactions involving tetralones to accelerate the discovery of optimal synthetic routes and novel transformations. chemrxiv.orgmdpi.comresearchgate.netrsc.org These predictive models can significantly reduce the experimental workload required for reaction optimization. rsc.org

Conclusion

Summary of Key Academic Contributions and Research Progress

Following a comprehensive review of available scientific literature and chemical databases, it is evident that "6-Hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one" (CAS Number: 1532-44-1) is a compound with a limited footprint in published academic research. While its existence is confirmed through its availability from various chemical suppliers, there is a notable scarcity of peer-reviewed studies detailing its synthesis, characterization, or application. chemicalbook.com

The bulk of related research focuses on its structural analog, 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone (also known as 6-hydroxy-1-tetralone). chemicalbook.com This related molecule has been utilized as a key intermediate in the synthesis of various more complex structures, including potential therapeutic agents. orgsyn.org For instance, it serves as a precursor for derivatives investigated as tyrosinase inhibitors, which have applications in the cosmetic and medical fields. nih.gov

However, specific academic contributions and detailed research progress for the methylated title compound, this compound, are not well-documented in publicly accessible literature. It is primarily cataloged as a research chemical, suggesting its use may be in early-stage, proprietary, or as-yet-unpublished discovery projects.

Outlook on the Continued Importance of this compound in Chemical Research

The future significance of this compound in chemical research is speculative but can be inferred from the established utility of the tetralone scaffold. The core structure is a valuable building block in medicinal chemistry and organic synthesis. orgsyn.orgnih.gov

The introduction of a methyl group at the C-5 position, as seen in the title compound, offers a point of structural diversity compared to the more commonly studied 6-hydroxy-1-tetralone (B47845). This modification could be leveraged to:

Modulate Biological Activity: The methyl group could influence the compound's steric and electronic properties, potentially altering its binding affinity to biological targets or modifying its metabolic profile.

Serve as a Synthetic Handle: The specific substitution pattern may provide unique reactivity or serve as a crucial element in the total synthesis of complex natural products or novel pharmaceutical agents.

Explore Structure-Activity Relationships (SAR): As a derivative of a known bioactive scaffold, it could be synthesized and tested as part of a larger library to probe the SAR of a particular biological target.

While current research is sparse, the compound's structural features suggest it holds potential as a valuable intermediate for synthetic chemists and a tool for medicinal chemists. Its continued importance will be contingent on future research initiatives that explore its reactivity and biological properties, moving it from a cataloged chemical to a subject of dedicated academic inquiry.

Q & A

Q. How to reconcile conflicting NMR assignments for dihydro-naphthalenone derivatives?

  • Methodology : Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between C5-methyl and C6-hydroxyl protons can confirm regiochemistry . Cross-validate with synthetic intermediates of known configuration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.